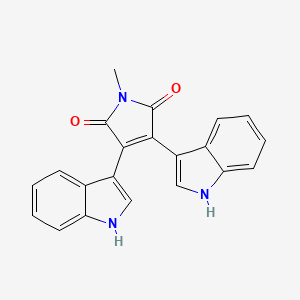

Bisindolylmaléimide v

Vue d'ensemble

Description

Ro 31-6045 is a member of indoles.

Applications De Recherche Scientifique

Inhibition de la Kinase Protéique

Les BIMs sont largement reconnus pour leur activité puissante contre les kinases protéiques. Ils servent de précurseurs essentiels à la classe des composés indolocarbazoles. Notamment, les BIMs ne possèdent pas de liaison centrale entre les deux unités aromatiques, ce qui les rend plus flexibles et plus médicamenteux. Des exemples cliniques incluent ruboxistaurine et enzastaurine, deux inhibiteurs très actifs de la protéine kinase C-β .

Conception basée sur des Fragments

Les BIMs peuvent être manipulés chimiquement et fortement fonctionnalisés. Cette propriété permet aux chercheurs de générer de nouveaux analogues et dérivés avec des profils biologiques uniques. Leur diversité structurale en fait des candidats précieux pour la conception de médicaments basée sur des fragments .

Inhibition de la Signalisation Calcique

Au-delà des kinases protéiques, les BIMs présentent d'autres modes d'activité. Par exemple, ils peuvent inhiber les voies de signalisation du calcium. Comprendre leur impact sur l'homéostasie du calcium est crucial pour les applications thérapeutiques potentielles .

Activité Antimicrobienne

Certains dérivés de BIM ont montré des propriétés antimicrobiennes. Enquêter sur leur efficacité contre des agents pathogènes spécifiques pourrait conduire à de nouveaux agents antimicrobiens .

Inhibition de la Protéine Calmoduline

Certains composés BIM (tels que II, IV, VII, X et XI) sont proposés comme inhibiteurs de la protéine calmoduline. La calmoduline joue un rôle vital dans divers processus cellulaires, et la cibler pourrait avoir des implications pour le traitement du cancer .

Thérapeutiques Anticancéreux

Les BIMs, en particulier le bisindolylmaléimide-I, ont été explorés comme agents anticancéreux. Leurs effets peuvent impliquer à la fois des voies dépendantes et indépendantes de la PKC. Des recherches supplémentaires sont nécessaires pour comprendre pleinement leur potentiel en thérapie anticancéreuse .

Mécanisme D'action

Target of Action

Bisindolylmaleimide V (BIM V) is primarily known as a weak inhibitor of Protein Kinase C (PKC) . PKC is a family of protein kinases that play crucial roles in several cellular processes, including cell differentiation, proliferation, and immune response . BIM V also blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k (S6K) in vivo . S6K is involved in the regulation of cell growth and protein synthesis .

Mode of Action

BIM V interacts with its targets primarily by blocking their activation. For instance, it blocks the activation of S6K in vivo . The exact interaction dynamics between BIM V and its targets are still under investigation.

Biochemical Pathways

BIM V affects the MAPK/ERK pathway and the Ribosomal S6 Kinase (RSK) pathway . The MAPK/ERK pathway is involved in regulating cellular processes such as proliferation, differentiation, and cell cycle progression. The RSK pathway, on the other hand, is involved in cell growth and survival .

Pharmacokinetics

It is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its intracellular targets.

Result of Action

The inhibition of PKC and S6K by BIM V can lead to changes in cellular processes regulated by these kinases. For instance, blocking S6K could affect protein synthesis and cell growth . .

Analyse Biochimique

Biochemical Properties

Bisindolylmaleimide V is a cell-permeable compound that has been used as a negative control for protein kinase C inhibition studies . It interacts with enzymes such as protein kinase C, and its inhibition is competitive with ATP . The nature of these interactions is primarily competitive, indicating that Bisindolylmaleimide V competes with other molecules for binding sites on these enzymes .

Cellular Effects

Bisindolylmaleimide V has been shown to have effects on various types of cells. It blocks the activation of mitogen-stimulated protein kinase p70s6k/p85s6k in vivo . This suggests that Bisindolylmaleimide V can influence cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of Bisindolylmaleimide V involves its interaction with biomolecules such as protein kinase C. It inhibits the activation of this enzyme, thereby affecting changes in gene expression . This inhibition is achieved through binding interactions with the enzyme, demonstrating the compound’s role in enzyme inhibition .

Metabolic Pathways

Given its known interactions with protein kinase C, it may be involved in pathways related to this enzyme .

Propriétés

IUPAC Name |

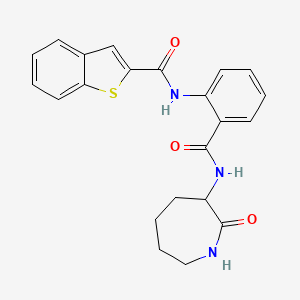

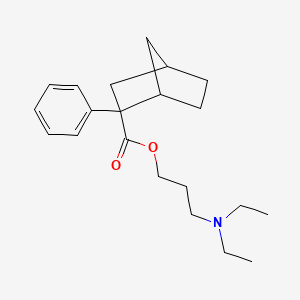

3,4-bis(1H-indol-3-yl)-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O2/c1-24-20(25)18(14-10-22-16-8-4-2-6-12(14)16)19(21(24)26)15-11-23-17-9-5-3-7-13(15)17/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAWYMIKGOHZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(C1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150620 | |

| Record name | Bisindolylmaleimide V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113963-68-1 | |

| Record name | Bisindolylmaleimide V | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113963-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide V | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113963681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide V | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2,5-dione, 3,4-di-1H-indol-3-yl-1-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

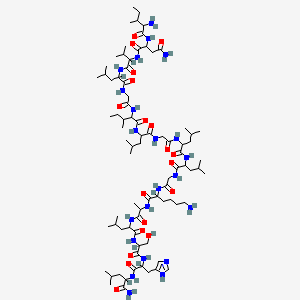

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1667372.png)